1-(3-Nitropyridin-2-yl)piperazine hydrochloride
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Overview
Description
1-(3-Nitropyridin-2-yl)piperazine hydrochloride is a chemical compound with the molecular formula C9H12N4O2·HCl It is a derivative of piperazine, a heterocyclic organic compound, and contains a nitro group attached to the pyridine ring
Preparation Methods
The synthesis of 1-(3-Nitropyridin-2-yl)piperazine hydrochloride typically involves the reaction of 3-nitropyridine with piperazine under specific conditions. One common synthetic route includes the following steps:
Reaction of 3-nitropyridine with piperazine: This reaction is usually carried out in an organic solvent such as acetonitrile, under reflux conditions for several hours.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield.
Chemical Reactions Analysis
1-(3-Nitropyridin-2-yl)piperazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
Common reagents and conditions used in these reactions include acetonitrile as a solvent, potassium carbonate as a base, and reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Nitropyridin-2-yl)piperazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Nitropyridin-2-yl)piperazine hydrochloride involves its interaction with specific molecular targets. For example, as a urease inhibitor, it binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbamate . This inhibition can reduce the survival of certain pathogens that rely on urease activity.
Comparison with Similar Compounds
1-(3-Nitropyridin-2-yl)piperazine hydrochloride can be compared with other similar compounds, such as:
1-(5-Bromo-3-nitropyridin-2-yl)piperazine: This compound has a bromine atom instead of a nitro group, which can affect its chemical reactivity and biological activity.
1-(3-Nitropyridin-2-yl)piperazine: The non-hydrochloride form of the compound, which may have different solubility and stability properties.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2.ClH/c14-13(15)8-2-1-3-11-9(8)12-6-4-10-5-7-12;/h1-3,10H,4-7H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEZDCOLGAOCKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=N2)[N+](=O)[O-].Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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